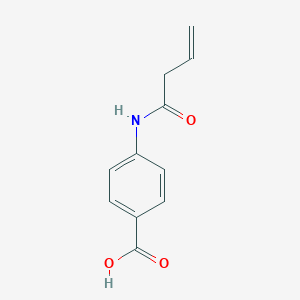

4-(but-3-enoylamino)benzoic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(But-3-enoylamino)benzoic acid, also known as BABA, is a plant immune-activating compound. It is a non-protein amino acid that has been found to enhance the resistance of plants against a wide range of pathogens. BABA has been extensively studied for its potential use in agriculture as a natural and safe alternative to chemical pesticides.

Mechanism Of Action

The mechanism of action of 4-(but-3-enoylamino)benzoic Acid involves the activation of plant defense responses. 4-(but-3-enoylamino)benzoic Acid-treated plants exhibit an increase in the expression of defense-related genes and the accumulation of defense-related compounds. 4-(but-3-enoylamino)benzoic Acid has been found to activate the salicylic acid (SA) pathway, which is a major signaling pathway involved in plant defense against pathogens. 4-(but-3-enoylamino)benzoic Acid also induces the production of reactive oxygen species (ROS), which are involved in the activation of defense responses.

Biochemical And Physiological Effects

4-(but-3-enoylamino)benzoic Acid has been found to have several biochemical and physiological effects on plants. It has been shown to induce the production of ROS, which are involved in the activation of defense responses. 4-(but-3-enoylamino)benzoic Acid also induces the production of phytohormones, including SA and jasmonic acid (JA), which are involved in plant defense against pathogens. 4-(but-3-enoylamino)benzoic Acid-treated plants have been shown to exhibit an increase in the activity of defense-related enzymes, such as peroxidases and chitinases.

Advantages And Limitations For Lab Experiments

4-(but-3-enoylamino)benzoic Acid has several advantages as a research tool in plant biology. It is a natural and safe compound that can be used to induce plant defense responses without the use of chemical pesticides. 4-(but-3-enoylamino)benzoic Acid can be easily applied to plants through foliar spray or root drench. However, 4-(but-3-enoylamino)benzoic Acid has some limitations in lab experiments. It is a relatively expensive compound, and its synthesis is challenging. 4-(but-3-enoylamino)benzoic Acid is also unstable in aqueous solutions, and its effectiveness can be affected by environmental factors, such as temperature and pH.

Future Directions

There are several future directions for research on 4-(but-3-enoylamino)benzoic Acid. One direction is to investigate the molecular mechanisms underlying the activation of plant defense responses by 4-(but-3-enoylamino)benzoic Acid. Another direction is to explore the potential use of 4-(but-3-enoylamino)benzoic Acid in crop protection against a wide range of pathogens. 4-(but-3-enoylamino)benzoic Acid can also be used in combination with other plant defense activators to enhance the resistance of plants against pathogens. Further research is needed to optimize the application of 4-(but-3-enoylamino)benzoic Acid in agriculture and to develop new formulations that can improve its stability and effectiveness.

Synthesis Methods

4-(but-3-enoylamino)benzoic Acid can be synthesized through a multistep process starting from 4-aminobenzoic acid. The first step involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. The Boc-protected intermediate is then subjected to a series of reactions, including esterification, reduction, and deprotection, to yield the desired product, 4-(but-3-enoylamino)benzoic Acid. The synthesis of 4-(but-3-enoylamino)benzoic Acid is challenging due to the presence of multiple functional groups and the need for high purity.

Scientific Research Applications

4-(but-3-enoylamino)benzoic Acid has been extensively studied for its potential use in agriculture as a plant immune-activating compound. It has been found to induce systemic acquired resistance (SAR) in plants, which is a long-lasting defense mechanism against pathogens. 4-(but-3-enoylamino)benzoic Acid-treated plants have been shown to exhibit enhanced resistance against a wide range of pathogens, including bacteria, fungi, and viruses. 4-(but-3-enoylamino)benzoic Acid has also been found to induce the production of phytoalexins, which are antimicrobial compounds produced by plants in response to pathogen attack.

properties

CAS RN |

152128-32-0 |

|---|---|

Product Name |

4-(but-3-enoylamino)benzoic Acid |

Molecular Formula |

C11H11NO3 |

Molecular Weight |

205.21 g/mol |

IUPAC Name |

4-(but-3-enoylamino)benzoic acid |

InChI |

InChI=1S/C11H11NO3/c1-2-3-10(13)12-9-6-4-8(5-7-9)11(14)15/h2,4-7H,1,3H2,(H,12,13)(H,14,15) |

InChI Key |

FUQISPANNGKXPB-UHFFFAOYSA-N |

SMILES |

C=CCC(=O)NC1=CC=C(C=C1)C(=O)O |

Canonical SMILES |

C=CCC(=O)NC1=CC=C(C=C1)C(=O)O |

synonyms |

Benzoic acid, 4-[(1-oxo-3-butenyl)amino]- (9CI) |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4S,4aR,5S,6S)-4-(2,2-dimethylbutanoyloxy)-5-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-6-methyl-3,4,4a,5,6,7-hexahydronaphthalene-2-carboxylic acid](/img/structure/B118190.png)

![[2-(tert-Butoxycarbonyl)-1-methylhydrazinyl]acetic acid](/img/structure/B118194.png)